molecular formula C27H22FN3OS B2744175 7-(4-ethoxyphenyl)-4-((4-fluorobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 442879-30-3

7-(4-ethoxyphenyl)-4-((4-fluorobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2744175
CAS No.: 442879-30-3
M. Wt: 455.55
InChI Key: PBWDCQPFRPBYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Ethoxyphenyl)-4-((4-fluorobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a pyrrolo[2,3-d]pyrimidine derivative characterized by three key substituents:

  • Position 4: A (4-fluorobenzyl)thio moiety, introducing steric bulk and sulfur-based interactions.
  • Position 5: A phenyl group, common in bioactive pyrrolo[2,3-d]pyrimidines for π-π stacking or hydrophobic interactions.

This compound belongs to a class of heterocycles with structural similarity to purines, enabling interactions with biological targets such as kinases or nucleotide-binding proteins .

Properties

IUPAC Name

7-(4-ethoxyphenyl)-4-[(4-fluorophenyl)methylsulfanyl]-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3OS/c1-2-32-23-14-12-22(13-15-23)31-16-24(20-6-4-3-5-7-20)25-26(31)29-18-30-27(25)33-17-19-8-10-21(28)11-9-19/h3-16,18H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWDCQPFRPBYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3SCC4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Dichloroacrylonitrile Derivatives

A patent by Haobaoyu et al. (CN110386936B) describes a scalable route starting from 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate. Under catalysis by p-toluenesulfonic acid (PTSA) in cyclohexane, these reactants form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene. Subsequent cyclization with formamidine acetate in tetrahydrofuran (THF) at 60–80°C yields 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Table 1).

Table 1: Cyclocondensation Reaction Parameters

Parameter Optimal Range Yield (%)
Solvent Tetrahydrofuran 78–82
Temperature 60–80°C 78–82
Base (Formamidine salt) 1.5 equiv 78–82
Reaction Time 8 hours 78–82

To introduce the 4-ethoxyphenyl and phenyl groups, Suzuki-Miyaura coupling is employed post-cyclization. Palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%) facilitate cross-coupling between 4-chloro intermediates and arylboronic acids in toluene/water (3:1) at 90°C.

Thiolation at Position 4

The 4-chloro substituent is replaced with a thiol group via nucleophilic aromatic substitution (SNAr). BenchChem reports using thiourea in ethanol under reflux (78°C) for 12 hours to generate 7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol. Key variables include:

Table 2: Thiolation Reaction Optimization

Condition Effect on Yield
Solvent (Ethanol vs. DMF) Ethanol preferred (85%)
Temperature Reflux (78°C)
Thiourea Equiv 3.0 equiv
Base (Et3N) 2.0 equiv

Alternative methods utilize sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 100°C, though this risks over-sulfidation.

Alkylation with 4-Fluorobenzyl Halides

The final step involves S-alkylation of the thiol intermediate with 4-fluorobenzyl bromide or chloride. A study by Jofamericanscience.org details analogous reactions using alkyl halides in DMF with potassium carbonate (K2CO3) as base.

Table 3: Alkylation Conditions and Outcomes

Parameter Optimal Value Yield (%)
Solvent DMF 72–78
Base K2CO3 (2.5 equiv) 72–78
Temperature 80°C 72–78
Reaction Time 6 hours 72–78

Notably, competing N-alkylation is suppressed by using a polar aprotic solvent and excess alkylating agent.

One-Pot Synthesis Strategies

Recent advances aim to streamline synthesis. SciELO reports a one-pot, three-component reaction using arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives catalyzed by tetra-n-butylammonium bromide (TBAB). While this method achieves pyrrolo[2,3-d]pyrimidine cores in 50–60% yields, adapting it to install ethoxyphenyl and fluorobenzylthio groups requires further optimization.

Industrial-Scale Production Considerations

The patent CN110386936B highlights industrial adaptations:

  • Continuous Flow Reactors : Reduce reaction time from 8 hours to <2 hours for cyclization steps.
  • Catalyst Recycling : Palladium catalysts immobilized on silica gel enable 5–7 reuse cycles without significant activity loss.
  • Waste Minimization : Aqueous workup protocols recover >90% of THF and DMF solvents.

Analytical Characterization

Successful synthesis is confirmed via:

  • 1H NMR : Aromatic protons between δ 7.2–8.1 ppm; ethoxy group at δ 1.4 (triplet) and 4.1 (quartet).
  • Mass Spectrometry : Molecular ion peak at m/z 525.2 ([M+H]+).
  • HPLC Purity : >98% using C18 column (acetonitrile/water gradient).

Challenges and Mitigation Strategies

  • Thiol Oxidation : Stabilize intermediates under nitrogen atmosphere.
  • Regioselectivity : Use bulky bases (e.g., DBU) to direct alkylation to sulfur over nitrogen.
  • Cost of 4-Fluorobenzyl Bromide : Substitute with chloride and phase-transfer catalysts (e.g., Aliquat 336) to maintain reactivity.

Chemical Reactions Analysis

Types of Reactions

7-(4-ethoxyphenyl)-4-((4-fluorobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides (e.g., ethoxyphenyl halide), bases (e.g., sodium hydroxide)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-ethoxyphenyl)-4-((4-fluorobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may be investigated for its ability to modulate biological pathways involved in diseases, such as cancer or inflammatory conditions.

Industry

In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in terms of efficiency and selectivity.

Mechanism of Action

The mechanism of action of 7-(4-ethoxyphenyl)-4-((4-fluorobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Analysis

Position Target Compound Similar Compound (Example) Key Differences/Implications Reference
7 4-Ethoxyphenyl 4-Methylphenyl (e.g., ) Ethoxy group increases lipophilicity and electron-donating capacity vs. methyl. May alter metabolic oxidation pathways.
4 (4-Fluorobenzyl)thio Chloro (e.g., ) Thioether introduces sulfur-mediated hydrogen bonding and flexibility. Chloro is smaller and more electronegative, favoring halogen bonds.
4 (4-Fluorobenzyl)thio Piperazinyl (e.g., ) Piperazinyl groups enhance solubility via protonation; thioether may improve membrane permeability but reduce water solubility.
5 Phenyl 4-Fluorophenyl (e.g., ) Phenyl lacks fluorine’s electronegativity, potentially reducing dipole interactions but maintaining π-stacking.

Structural and Crystallographic Insights

  • Molecular Packing: Compounds with chloro substituents (e.g., ) exhibit C–H···π and π–π interactions stabilizing crystal lattices, with centroid distances of ~4.39 Å .
  • Conformational Flexibility : Pyrrolidine-containing analogs (e.g., ) adopt half-chair conformations with dihedral angles of 64–66° between fused rings. The ethoxyphenyl group in the target compound may induce greater torsional strain due to steric hindrance .

Biological Activity

The compound 7-(4-ethoxyphenyl)-4-((4-fluorobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a derivative of pyrrolo[2,3-d]pyrimidine, a class of compounds known for their diverse biological activities, particularly in oncology and anti-inflammatory applications. This article reviews the biological activity of this specific compound, highlighting its synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often involves multi-step reactions that yield various functionalized products. The targeted compound can be synthesized through a series of reactions involving ethoxyphenyl and fluorobenzyl derivatives. The presence of the thioether linkage (–S–) in its structure is significant as it can influence the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have demonstrated that pyrrolo[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, a related compound showed IC50 values of 0.66 μM against A549 lung cancer cells and 0.38 μM against HeLa cervical cancer cells, indicating potent cytotoxicity compared to standard treatments like Cabozantinib . The structure-activity relationship analysis suggests that electron-withdrawing groups enhance the activity against cancer cell lines, which may also apply to the compound .

Anti-inflammatory Effects

Compounds within the pyrrolo[2,3-d]pyrimidine class have been evaluated for their anti-inflammatory properties. In vitro studies using RAW264.7 macrophage cells indicated that certain derivatives significantly inhibited COX-2 enzyme activity, a key player in inflammatory processes. For example, some derivatives achieved IC50 values as low as 0.04 μM against COX-2, comparable to established anti-inflammatory drugs like celecoxib . This suggests that the compound may also possess anti-inflammatory capabilities.

Study 1: Anticancer Evaluation

A study focusing on a series of pyrrolo[2,3-d]pyrimidine derivatives reported that compounds with similar structural features to This compound exhibited promising results against various cancer cell lines. The most potent analogs showed significant apoptosis induction and cell cycle arrest effects.

CompoundCell LineIC50 (μM)Mechanism
Compound AA5490.66Apoptosis induction
Compound BHeLa0.38Cell cycle arrest

Study 2: Anti-inflammatory Activity

Another study explored the anti-inflammatory potential of pyrrolo[2,3-d]pyrimidine derivatives through in vitro assays measuring COX-2 inhibition. The results indicated that several compounds effectively reduced inflammatory markers in stimulated macrophages.

CompoundCOX-2 IC50 (μM)Inflammatory Marker Reduction
Compound C0.04Significant
Compound D0.04Moderate

Q & A

Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:
The synthesis of 7-(4-ethoxyphenyl)-4-((4-fluorobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves multi-step reactions, typically including:

Core Pyrrolopyrimidine Formation : Start with a cyclization reaction using ethyl 2-cyanoacetate derivatives (e.g., coupling with halogenated dimethoxyethane) to form the pyrrolo[2,3-d]pyrimidine scaffold .

Substitution at Position 4 : Introduce the 4-fluorobenzylthio group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Functionalization at Position 7 : Couple the 4-ethoxyphenyl group using Suzuki-Miyaura cross-coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) and arylboronic acid .
Key Purification Steps : Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/dioxane) to achieve >95% purity .

Basic: How to characterize its structure using spectroscopic and crystallographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. For example, the 4-fluorobenzylthio group shows a singlet for the SCH₂ proton at δ 4.2–4.5 ppm, while aromatic protons appear as multiplets .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode, expected [M+H]+ ≈ 500–510 Da) .
  • X-ray Diffraction (XRD) : For absolute conformation, grow single crystals via slow evaporation (solvent: DMF/EtOH). Analyze torsion angles to validate steric compatibility of substituents (e.g., dihedral angles between pyrrolopyrimidine and phenyl rings < 30°) .

Basic: What are the primary biological targets of this compound?

Methodological Answer:
This compound is hypothesized to target kinases due to structural similarities to known pyrrolopyrimidine-based inhibitors. Key assays include:

  • Kinase Inhibition Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2, CDK2) using ADP-Glo™ assays. IC₅₀ values < 100 nM suggest high potency .
  • Cellular Apoptosis Assays : Treat cancer cell lines (e.g., HeLa, MCF-7) and measure caspase-3 activation via fluorometric assays. Compare activity to controls like staurosporine .

Advanced: How to assess its selectivity against kinase isoforms and resolve off-target effects?

Methodological Answer:

  • Isoform-Specific Profiling : Use recombinant kinase domains (e.g., EGFR T790M vs. wild-type) in parallel reaction monitoring (PRM) mass spectrometry to quantify ATP competition .
  • Thermal Shift Assays : Measure ΔTm (melting temperature shift) to identify off-target binding. A ΔTm > 2°C indicates strong interaction .
  • CRISPR Knockout Validation : Generate kinase-deficient cell lines (e.g., EGFR−/−) and compare compound efficacy to wild-type cells. Loss of activity confirms target specificity .

Advanced: How to resolve contradictions between biochemical and cellular activity data?

Methodological Answer:
Discrepancies (e.g., low IC₅₀ in vitro but poor cellular efficacy) often arise from:

Poor Solubility : Measure logP (HPLC) and optimize using co-solvents (e.g., PEG-400) or prodrug strategies .

Efflux Pump Interference : Co-treat with P-glycoprotein inhibitors (e.g., verapamil) in cytotoxicity assays. A 2–5× increase in potency suggests efflux-mediated resistance .

Metabolic Instability : Perform microsomal stability assays (human liver microsomes, NADPH). Half-life < 30 min indicates rapid degradation; modify metabolically labile groups (e.g., replace ethoxy with cyclopropoxy) .

Advanced: What computational strategies optimize pharmacokinetic properties without compromising activity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to target kinases (e.g., VEGFR2) for 100 ns to identify flexible regions for modification. Retain interactions with hinge regions (e.g., N-H…O hydrogen bonds) .
  • QSAR Modeling : Train models on pyrrolopyrimidine analogs to predict ADMET properties. Prioritize derivatives with ClogP 2–4 and PSA < 90 Ų for improved bioavailability .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent variations (e.g., fluorobenzyl vs. chlorobenzyl). ΔΔG < 1 kcal/mol ensures retained potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.